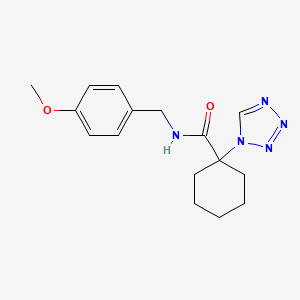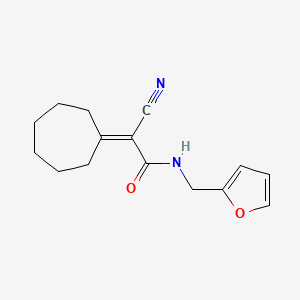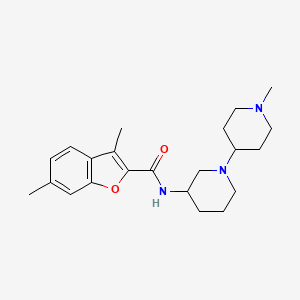
3,6-dimethyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)-1-benzofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-dimethyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)-1-benzofuran-2-carboxamide, also known as DMF-DMA, is a chemical compound that has been the subject of scientific research in recent years. This compound has been found to have potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. In
作用机制
The mechanism of action of 3,6-dimethyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)-1-benzofuran-2-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain and body. This compound has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation. This compound has also been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In animal studies, this compound has been shown to increase the levels of glutathione, an antioxidant that helps to protect cells from oxidative stress. This compound has also been found to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). This compound has also been found to inhibit the activity of COX-2 and PDE4, which are involved in the inflammatory response.
实验室实验的优点和局限性
One of the advantages of 3,6-dimethyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)-1-benzofuran-2-carboxamide is its neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases. This compound has also been found to have anti-inflammatory and analgesic effects, which could make it a potential treatment for conditions such as arthritis and chronic pain. One of the limitations of this compound is its limited solubility in water, which could make it difficult to administer in certain forms.
List of
未来方向
1. Further studies on the mechanism of action of 3,6-dimethyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)-1-benzofuran-2-carboxamide, including its effects on various signaling pathways in the brain and body.
2. Studies on the potential use of this compound as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Studies on the potential use of this compound as a treatment for inflammatory conditions such as arthritis and chronic pain.
4. Studies on the pharmacokinetics and pharmacodynamics of this compound, including its absorption, distribution, metabolism, and excretion.
5. Studies on the safety and toxicity of this compound, including its effects on various organs and systems in the body.
6. Studies on the potential use of this compound in combination with other drugs or therapies for the treatment of various conditions.
7. Studies on the development of new formulations of this compound with improved solubility and bioavailability.
8. Studies on the effects of this compound on cognitive function and memory.
9. Studies on the potential use of this compound as a treatment for other conditions, such as cancer and autoimmune diseases.
10. Studies on the effects of this compound on the gut microbiome and its potential use as a probiotic.
合成方法
The synthesis of 3,6-dimethyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)-1-benzofuran-2-carboxamide involves several steps. The first step is the synthesis of 3,6-dimethyl-1-benzofuran-2-carboxylic acid, which is achieved by reacting 3,6-dimethylphenol with ethyl acetoacetate in the presence of a catalyst. The resulting product is then converted to its acid chloride form using thionyl chloride. In the second step, N-(1-methyl-1,4-bipiperidin-3-yl)amine is reacted with the acid chloride to form the corresponding amide. The final product, this compound, is obtained by reacting the amide with 4-dimethylaminopyridine and N,N'-diisopropylethylamine.
科学研究应用
3,6-dimethyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)-1-benzofuran-2-carboxamide has been found to have potential applications in various fields of scientific research. One of the most promising areas of research is in the field of medicinal chemistry. This compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been found to have anti-inflammatory and analgesic effects, which could make it a potential treatment for conditions such as arthritis and chronic pain.
属性
IUPAC Name |
3,6-dimethyl-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c1-15-6-7-19-16(2)21(27-20(19)13-15)22(26)23-17-5-4-10-25(14-17)18-8-11-24(3)12-9-18/h6-7,13,17-18H,4-5,8-12,14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJVLDBWSFAQMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)NC3CCCN(C3)C4CCN(CC4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-2-chloro-6-methoxyphenol](/img/structure/B6023681.png)
![3-{1-[(5-chloro-2-thienyl)methyl]-3-piperidinyl}-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6023689.png)
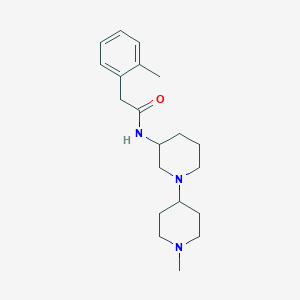

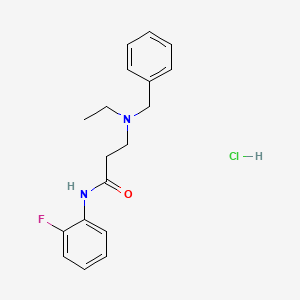
![methyl 4-{3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B6023706.png)
![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6023728.png)
![methyl 4-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-4-oxobutanoate](/img/structure/B6023731.png)
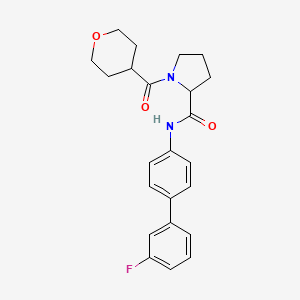
![N-(4-bromophenyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide](/img/structure/B6023759.png)
![2-{5-[(4-ethyl-1-piperazinyl)carbonyl]-4,5-dihydro-3-isoxazolyl}phenol](/img/structure/B6023765.png)
![{3-(3-chlorobenzyl)-1-[(3-methylphenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B6023768.png)
